1,3-Cyclopentadiene, 5,5-difluoro-
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Overview
Description
1,3-Cyclopentadiene, 5,5-difluoro- is an organic compound with the molecular formula C5H4F2. It is a derivative of cyclopentadiene, where two hydrogen atoms at the 5-position are replaced by fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 5,5-difluoro- typically involves the fluorination of cyclopentadiene derivatives. One common method is the reaction of cyclopentadiene with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 1,3-Cyclopentadiene, 5,5-difluoro- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclopentadiene, 5,5-difluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclopentadienone derivatives.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of various substituted cyclopentadiene derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Cyclopentadiene, 5,5-difluoro- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Cyclopentadiene, 5,5-difluoro- involves its interaction with molecular targets through its reactive fluorine atoms. The fluorine atoms can participate in hydrogen bonding, electrostatic interactions, and nucleophilic substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: The parent compound without fluorine substitution.
1,3-Cyclopentadiene, 5-fluoro-: A derivative with a single fluorine atom at the 5-position.
1,3-Cyclopentadiene, 5,5-dichloro-: A derivative with chlorine atoms instead of fluorine.
Uniqueness
1,3-Cyclopentadiene, 5,5-difluoro- is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric properties. These properties can enhance the compound’s reactivity and stability, making it valuable for specific applications in organic synthesis and materials science .
Properties
CAS No. |
145123-25-7 |
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Molecular Formula |
C5H4F2 |
Molecular Weight |
102.08 g/mol |
IUPAC Name |
5,5-difluorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H4F2/c6-5(7)3-1-2-4-5/h1-4H |
InChI Key |
ZTXWCIWMKJOURT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C=C1)(F)F |
Origin of Product |
United States |
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